molecular formula C17H22N2O4 B5401850 ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate

ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate

カタログ番号 B5401850
分子量: 318.4 g/mol
InChIキー: CXCCBRNYSALAEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate, commonly known as EDP-420, is a novel compound that has shown potential in various scientific research applications. It is a piperidine-based compound that has a unique chemical structure and has been the subject of extensive research in recent years.

科学的研究の応用

EDP-420 has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which have been implicated in various physiological processes, including pain sensation, mood regulation, and appetite control.

作用機序

The mechanism of action of EDP-420 involves the inhibition of the FAAH enzyme, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body, leading to various physiological effects. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can modulate various physiological processes.
Biochemical and Physiological Effects:
EDP-420 has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids in the body, leading to analgesic effects, anti-inflammatory effects, and anxiolytic effects. It has also been found to have potential in the treatment of various diseases, including pain, inflammation, anxiety, and depression.

実験室実験の利点と制限

One of the main advantages of EDP-420 is its high potency and selectivity for the FAAH enzyme. This makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of EDP-420 is its limited solubility in water, which can make it difficult to use in certain experimental settings.

将来の方向性

There are several future directions for the research on EDP-420. One of the main areas of interest is the potential use of EDP-420 in the treatment of various diseases, including pain, inflammation, anxiety, and depression. Another area of interest is the development of more potent and selective inhibitors of the FAAH enzyme, which could have even greater therapeutic potential. Additionally, there is a need for further research on the pharmacokinetics and toxicology of EDP-420, in order to better understand its safety and efficacy in humans.
Conclusion:
EDP-420 is a novel compound that has shown potential in various scientific research applications. It is a potent and selective inhibitor of the FAAH enzyme, which has been implicated in various physiological processes. EDP-420 has been found to have various biochemical and physiological effects in preclinical studies, and has potential in the treatment of various diseases. However, further research is needed to fully understand its safety and efficacy in humans, and to develop more potent and selective inhibitors of the FAAH enzyme.

合成法

The synthesis of EDP-420 involves the reaction of 2,3-dihydro-1-benzofuran-7-carboxylic acid with piperidine-3-carboxylic acid, followed by the addition of ethyl chloroformate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through various chromatographic techniques. The yield of the reaction is typically high, and the compound can be obtained in pure form with high purity.

特性

IUPAC Name

ethyl 1-(2,3-dihydro-1-benzofuran-7-carbonylamino)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-22-17(21)13-6-4-9-19(11-13)18-16(20)14-7-3-5-12-8-10-23-15(12)14/h3,5,7,13H,2,4,6,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCCBRNYSALAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)NC(=O)C2=CC=CC3=C2OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。